Methyl 2-formyl-3-methylbutanoate Methyl 2-formyl-3-methylbutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15751916
InChI: InChI=1S/C7H12O3/c1-5(2)6(4-8)7(9)10-3/h4-6H,1-3H3
SMILES:
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol

Methyl 2-formyl-3-methylbutanoate

CAS No.:

Cat. No.: VC15751916

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-formyl-3-methylbutanoate -

Specification

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name methyl 2-formyl-3-methylbutanoate
Standard InChI InChI=1S/C7H12O3/c1-5(2)6(4-8)7(9)10-3/h4-6H,1-3H3
Standard InChI Key SZCKPZUQOAXPGF-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C=O)C(=O)OC

Introduction

Methyl 2-formyl-3-methylbutanoate is an organic compound classified as an ester, featuring a formyl group and a methyl group attached to a butanoate backbone. Its molecular formula is C₇H₁₂O₃, and it has a molecular weight of 144.17 g/mol . This compound is notable for its unique structure, which contributes to its distinct chemical properties and reactivity, making it valuable in various applications, particularly in organic synthesis and the fragrance industry.

Synthesis Methods

Methyl 2-formyl-3-methylbutanoate can be synthesized through several methods, often involving the reaction of appropriate precursors in the presence of catalysts. While specific synthesis protocols are not detailed in the available literature, general methods for ester synthesis, such as esterification reactions, can be adapted to produce this compound.

Applications

This compound is utilized in various fields due to its unique chemical properties:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and fragrances.

  • Fragrance Industry: The compound's distinct structure contributes to its use in creating unique fragrances, leveraging its reactivity to produce diverse scent profiles.

Research Findings

Research on methyl 2-formyl-3-methylbutanoate is limited, but its applications in organic synthesis and the fragrance industry highlight its potential for further study. The compound's reactivity, particularly with the formyl group, makes it an interesting candidate for exploring novel chemical reactions and pathways.

Comparison with Similar Compounds

Methyl 2-formyl-3-methylbutanoate is distinct from other esters due to its formyl and methyl groups. For comparison, ethyl acetate lacks these groups, while methyl butyrate has a similar backbone but different alkyl groups.

CompoundMolecular FormulaKey Features
Methyl 2-formyl-3-methylbutanoateC₇H₁₂O₃Formyl and methyl groups
Ethyl acetateC₄H₈O₂Simple ester, lacks formyl and methyl groups
Methyl butyrateC₅H₁₀O₂Similar backbone, different alkyl groups

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